1-(4-Fluorobenzoyl)-3-methylpiperazine

Übersicht

Beschreibung

1-(4-Fluorobenzyl)piperazine is a chemical compound with the empirical formula C11H15FN2. It is used as a precursor in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopy

Molecular Structure Analysis : The molecular structure and vibrational frequencies of 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, a compound related to 1-(4-Fluorobenzoyl)-3-methylpiperazine, have been investigated using DFT and HF methods. The research provides insights into the compound's conformational stability and energy gap, enhancing understanding of its stability and molecular behavior (Taşal & Kumalar, 2012).

Vibrational Spectroscopy and Decomposition Analysis : The vibrational spectra and molecular decomposition of a related molecule, 6FPB, were studied using techniques like FTIR, UV-Vis, and NMR. This research sheds light on the bond structure and electronic transitions of the molecule, relevant for understanding the properties of this compound (Tanişli et al., 2019).

Crystallography and Supramolecular Chemistry

- Hydrogen-Bonding Salts Formation : The study of 1-methylpiperazine crystallizing with aromatic carboxylic acids demonstrates the formation of multi-component hydrogen-bonding salts. These findings are crucial for understanding the potential of this compound in forming complex molecular structures (Yu et al., 2015).

Chemical Synthesis and Application

Derivatization Reagents for Steroids : The development of new derivatization reagents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine indicates the potential use of this compound in enhancing the sensitivity of steroid detection in medical and biochemical applications (Nishio et al., 2007).

Antimicrobial Evaluation : The synthesis of compounds with 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, closely related to this compound, shows promise in developing new antimicrobial agents (Al-Harthy et al., 2018).

Pharmacological Potential

Dopamine and Serotonin Receptor Modulators : The synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole and its arylpiperazinyl mannich bases highlights the relevance of similar structures in modulating neurotransmitter receptors, suggesting potential pharmacological applications for this compound (Srinivas et al., 1998).

Anticonvulsant and Antimycobacterial Activities : Research on derivatives of 1-(4-fluorobenzoyl) compounds demonstrates their potential in treating convulsions and mycobacterial infections, providing a basis for exploring similar applications for this compound (Gülerman et al., 1997).

Safety and Hazards

Eigenschaften

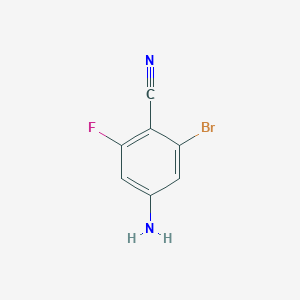

IUPAC Name |

(4-fluorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYPGLIUERDLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

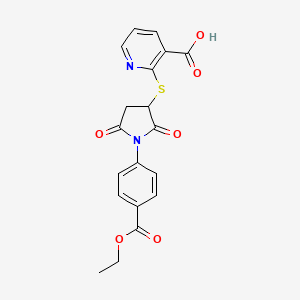

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)

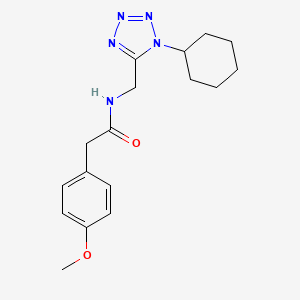

![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)

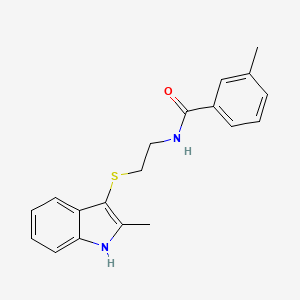

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)